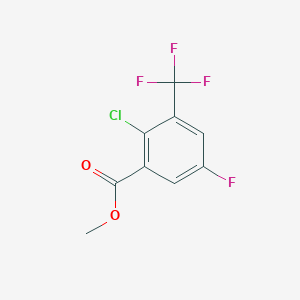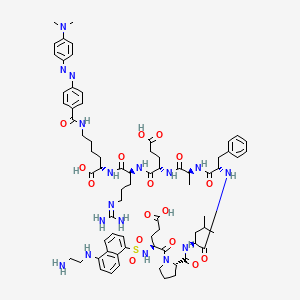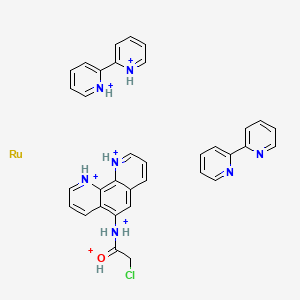
phen-ClA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound phen-ClA is a complex organometallic compound It is known for its unique structure, which includes a ruthenium center coordinated with multiple nitrogen-containing ligands
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of phen-ClA typically involves the coordination of ruthenium with the respective ligands under controlled conditions. The process often starts with the preparation of the ligands, followed by their reaction with a ruthenium precursor, such as ruthenium trichloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in its oxidation state.
Reduction: The compound can be reduced, often involving the addition of electrons to the ruthenium center.
Substitution: Ligands coordinated to the ruthenium can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of ruthenium, while reduction may result in lower oxidation states. Substitution reactions can yield a variety of ruthenium complexes with different ligands.
科学研究应用
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its ability to facilitate electron transfer makes it valuable in redox reactions and photochemical processes.
Biology and Medicine
In biology and medicine, the compound’s potential as an anticancer agent is being explored. Its ability to interact with DNA and induce apoptosis in cancer cells is of particular interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including sensors and electronic devices
作用机制
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium center with target molecules. In biological systems, it can interact with DNA, leading to the disruption of cellular processes and induction of apoptosis. The compound’s ability to undergo redox reactions also plays a crucial role in its mechanism of action.
相似化合物的比较
Similar Compounds
- Ruthenium(II) tris(bipyridine)
- Ruthenium(II) tris(phenanthroline)
- Ruthenium(II) tris(pyridine)
Uniqueness
Compared to these similar compounds, phen-ClA has a unique combination of ligands that confer distinct electronic and steric properties. This uniqueness makes it particularly suitable for specific applications in catalysis and medicinal chemistry.
属性
分子式 |
C34H32ClN7ORu+6 |
|---|---|
分子量 |
691.2 g/mol |
IUPAC 名称 |
(2-chloro-1-oxoniumylideneethyl)-(1,10-phenanthroline-1,10-diium-5-yl)azanium;2-pyridin-1-ium-2-ylpyridin-1-ium;2-pyridin-2-ylpyridine;ruthenium |
InChI |
InChI=1S/C14H10ClN3O.2C10H8N2.Ru/c15-8-12(19)18-11-7-9-3-1-5-16-13(9)14-10(11)4-2-6-17-14;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-7H,8H2,(H,18,19);2*1-8H;/p+6 |
InChI 键 |
FNYUUIRCGCJFBO-UHFFFAOYSA-T |
规范 SMILES |
C1=CC=[NH+]C(=C1)C2=CC=CC=[NH+]2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=CC(=C3C=CC=[NH+]C3=C2[NH+]=C1)[NH2+]C(=[OH+])CCl.[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


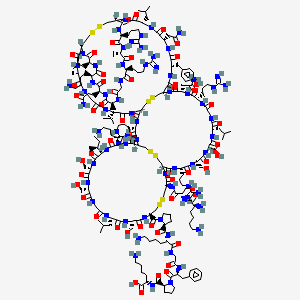
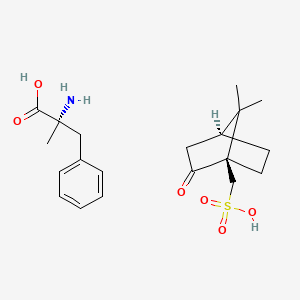
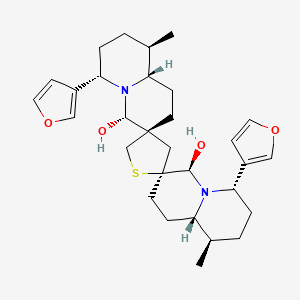
![4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B1495710.png)
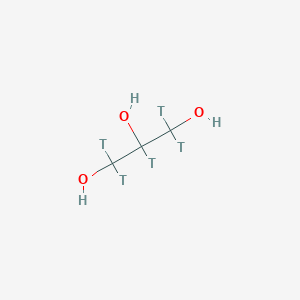
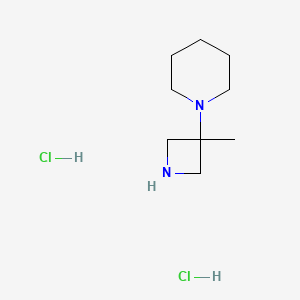
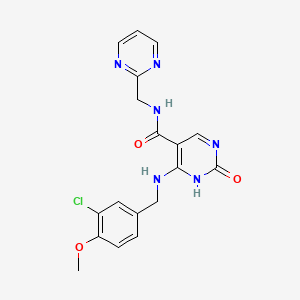
![(R)-Methyl 4-((3R,5S,8S,9S,10S,13R,14S,17R)-3-(tert-butyldimethylsilyloxy)-10,13-dimethyl-7-(trimethylsilyloxy)-2,3,4,5,8,9,10,11,12,13,14,15,16,17-Tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1495736.png)
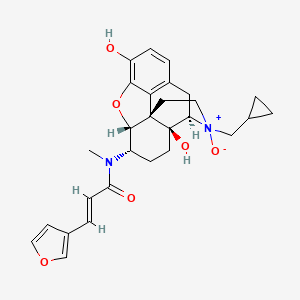
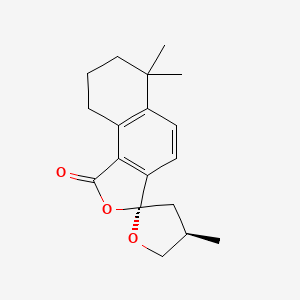
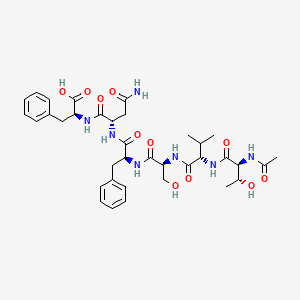
![Dipotassium;4,9-bis(3-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;pentahydrate](/img/structure/B1495756.png)
